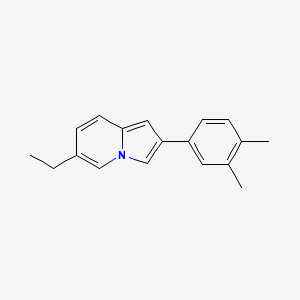

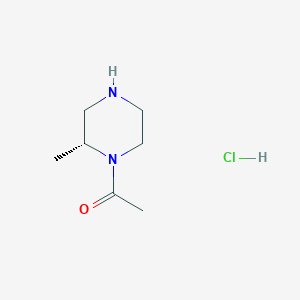

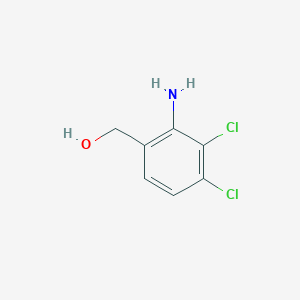

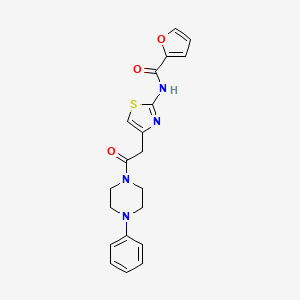

(2R)-1-acetyl-2-methylpiperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-acetyl-2-methylpiperazine hydrochloride, also known as AMPH, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the piperazine family and is widely studied for its ability to modulate various biological processes.

Scientific Research Applications

Synthesis of New Unsymmetrical “End-Off” Phenoxo Bridged Copper(II), Nickel(II) and Zinc(II) Complexes A study explored the synthesis of new unsymmetrical end-off, aminomethylated N-methylpiperazine and aminomethylated diethanolamine binucleating ligands. These compounds, including variants of methylpiperazine, were synthesized through sequential aromatic Mannich reactions. Their applications were examined in terms of spectral, magnetic, electrochemical, catalytic, and antimicrobial properties (Shanmuga Bharathi et al., 2009).

Thermodynamics of CO2/2-Methylpiperazine/Water The study investigated aqueous 2-methylpiperazine as a solvent for CO2 capture from coal-fired power plants. The focus was on quantifying NMR spectroscopy to speciate 2-methylpiperazine loaded with CO2. The findings provide insights into the absorption characteristics and thermodynamics of this system, highlighting its potential in environmental applications (Chen & Rochelle, 2013).

Agricultural Chemicals in Groundwater of the Midwestern United States Relations to Land Use

This research explored the relationship between land use and concentrations of various agricultural chemicals, including atrazine, a derivative of methylpiperazine, in groundwater. The study highlights the environmental impact and dynamics of these chemicals in relation to agricultural practices (Kolpin, 1997).

Anticonvulsant Activity of Schiff Bases of Isatin Derivatives The study investigated the anticonvulsant activities of Schiff bases of N-methyl and N-acetyl isatin derivatives. These compounds, related to methylpiperazine, demonstrated significant anticonvulsant activity, offering potential for medical applications in treating seizure disorders (Verma et al., 2004).

Theoretical and Experimental Studies of the Isomeric Protonation in Solution for a Prototype Aliphatic Ring Containing Two Nitrogens This research conducted theoretical calculations and experimental studies on the tautomeric protonation of N-methylpiperazine, providing insights into the behavior of similar aliphatic rings containing nitrogen atoms. This study has implications for understanding the chemical properties of compounds like (2R)-1-acetyl-2-methylpiperazine hydrochloride (Nagy et al., 2010).

Properties

IUPAC Name |

1-[(2R)-2-methylpiperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6-5-8-3-4-9(6)7(2)10;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHHSRWFXSKZJN-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)

![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)

![5-ethyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2551605.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2551615.png)

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2551617.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2551619.png)